molecular formula C7H3ClF3N3 B2973706 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 478066-06-7

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2973706
CAS No.: 478066-06-7
M. Wt: 221.57
InChI Key: XVQOKOYHCGZDND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[4,3-a]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine results in the formation of an amino derivative, while substitution with a thiol yields a thioether derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQOKOYHCGZDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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